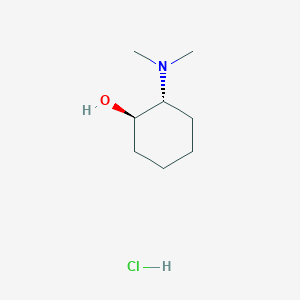
a,a-Diisopropylhomoveratronitrile
Vue d'ensemble
Description
A,a-Diisopropylhomoveratronitrile (DIPHVN) is a highly reactive organic compound with a wide range of applications in scientific research. It is a colorless liquid with a pungent odor and is highly flammable. DIPHVN has two isopropyl groups attached to a central nitrogen atom, making it a useful reagent for a variety of synthetic transformations. DIPHVN is a versatile reagent for the synthesis of a range of organic compounds and has been used in a variety of scientific research applications.
Applications De Recherche Scientifique
A,a-Diisopropylhomoveratronitrile is a versatile reagent for the synthesis of a range of organic compounds. It has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, pesticides, and other organic compounds. a,a-Diisopropylhomoveratronitrile has also been used in the synthesis of novel polymers and in the synthesis of novel materials for use in biomedical applications.
Mécanisme D'action
A,a-Diisopropylhomoveratronitrile is a highly reactive compound and readily undergoes a variety of reactions. It is an electrophilic reagent and can react with nucleophiles, such as alcohols, amines, and carboxylic acids, to form new compounds. It is also a useful catalyst for the synthesis of organic compounds.
Biochemical and Physiological Effects
a,a-Diisopropylhomoveratronitrile is highly toxic and should be handled with extreme caution. It is a skin and eye irritant and can cause skin and eye irritation if it comes into contact with the skin or eyes. It is also a respiratory irritant and can cause respiratory distress if inhaled.
Avantages Et Limitations Des Expériences En Laboratoire
A,a-Diisopropylhomoveratronitrile is a useful reagent for a variety of synthetic transformations, but it is also highly toxic and should be handled with extreme caution. It is also highly flammable and can easily ignite if it comes into contact with open flames or sparks. It is also highly volatile and can easily evaporate if it is not stored properly.
Orientations Futures
The potential applications of a,a-Diisopropylhomoveratronitrile are vast and continue to be explored. Research is ongoing into the use of a,a-Diisopropylhomoveratronitrile in the synthesis of novel materials for use in biomedical applications. Additionally, research is ongoing into the use of a,a-Diisopropylhomoveratronitrile in the synthesis of novel polymers and other organic compounds. Finally, research is ongoing into the use of a,a-Diisopropylhomoveratronitrile as a catalyst for the synthesis of organic compounds.
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3-methyl-2-propan-2-ylbutanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-11(2)16(10-17,12(3)4)13-7-8-14(18-5)15(9-13)19-6/h7-9,11-12H,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPDXOUCSSNGRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#N)(C1=CC(=C(C=C1)OC)OC)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
a,a-Diisopropylhomoveratronitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylmethoxybutanoic acid](/img/structure/B3179343.png)

![Trimethyl[(2-methyl-2-propenyl)oxy]silane](/img/structure/B3179361.png)
![7,13-Dihydroxy-1,3,5,7,9,11,13,15-octakis(2-methylpropyl)-2,4,6,8,10,12,14,16,17,18,19-undecaoxa-1,3,5,7,9,11,13,15-octasilatetracyclo[9.5.1.13,9.15,15]nonadecane](/img/structure/B3179378.png)
![Propan-2-yl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate](/img/structure/B3179383.png)


![2-[3-(2,5-Dimethylphenoxy)propoxy]-1,4-dimethylbenzene](/img/structure/B3179398.png)
![Bromo[2-(1-piperidinylmethyl)phenyl]magnesium](/img/structure/B3179412.png)




